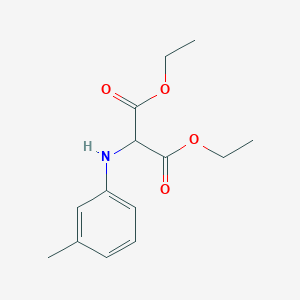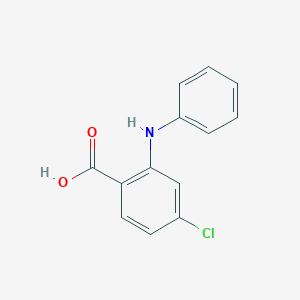
heptane-1,7-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white, waxy powder with a characteristic odor and is one of the components of the food additive E499 . Sitosterol is widely distributed in the plant kingdom and is found in vegetable oils, nuts, avocados, and derived prepared foods such as salad dressings . It is known for its potential to reduce benign prostatic hyperplasia and blood cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitosterol can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common method involves the extraction from plant oils using solvents such as ethanol or hexane. The extracted sitosterol is then purified using techniques like crystallization or chromatography .
Industrial Production Methods: In industrial settings, sitosterol is often extracted from by-products of the wood pulp industry, such as tall oil. The extraction process involves saponification, where the tall oil is treated with an alkali to produce soap and free sterols. The sterols are then separated and purified to obtain sitosterol .
Chemical Reactions Analysis
Types of Reactions: Sitosterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sitosterol can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Sitosterol can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Major Products Formed:
Oxidation: Sitosterol oxide
Reduction: Sitostanol
Substitution: Halogenated sitosterol derivatives
Scientific Research Applications
Sitosterol has a wide range of scientific research applications in various fields:
Chemistry:
Biology:
Medicine:
- Investigated for its potential to reduce cholesterol levels and its use in the treatment of benign prostatic hyperplasia .
- Exhibits anti-inflammatory, antioxidant, and anticancer properties .
Industry:
Mechanism of Action
Sitosterol exerts its effects through various mechanisms:
Cholesterol Absorption Inhibition: Sitosterol competes with cholesterol for absorption in the intestines, leading to reduced absorption of dietary cholesterol and lower LDL cholesterol levels.
Anti-inflammatory Effects: Sitosterol inhibits the production of pro-inflammatory cytokines and reduces inflammation in tissues.
Antioxidant Activity: Sitosterol acts as a potent scavenger of reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Campesterol: Similar in structure to sitosterol but with a different side chain.
Stigmasterol: Another phytosterol with anti-inflammatory and antioxidant properties.
Ergosterol: Found in fungi and yeast, ergosterol is a precursor to vitamin D2 and has similar cholesterol-lowering effects.
Uniqueness of Sitosterol:
Properties
CAS No. |
15536-15-9 |
|---|---|
Molecular Formula |
C7H20Cl2N2 |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
heptane-1,7-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c8-6-4-2-1-3-5-7-9;;/h1-9H2;2*1H |
InChI Key |
AONICXOBQWKSJL-UHFFFAOYSA-N |
SMILES |
C(CCCN)CCCN.Cl.Cl |
Canonical SMILES |
C(CCCN)CCCN.Cl.Cl |
Key on ui other cas no. |
15536-15-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















